molecular formula C11H15N3 B1613315 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine CAS No. 910395-61-8

2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine

Cat. No.: B1613315
CAS No.: 910395-61-8
M. Wt: 189.26 g/mol
InChI Key: OUZBQYGEPNWECV-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.26 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Synthesis and Antimicrobial Properties : The compound 2-(1-Ethyl-1H-benzimidazol-2-yl)ethanamine and its derivatives show promise in antimicrobial and antifungal applications. Research indicates that some derivatives exhibit comparable or slightly better antibacterial and antifungal activity than standard medicines like chloramphenicol, cefoperazone, and amphotericin B. This suggests potential for use in medical treatments against various bacterial and fungal strains (Pejchal et al., 2015).

  • Antibacterial Activity Against MRSA : Specific benzimidazole derivatives, including those related to this compound, have shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. This highlights its potential application in treating infections resistant to conventional antibiotics (Alasmary et al., 2015).

Crystal Engineering and Structural Applications

  • Protonated Benzimidazole in Crystal Engineering : The protonated benzimidazole moiety, a key part of this compound, is useful in crystal engineering. It forms two- or three-dimensionally stacked structures, offering insights into molecular bricklaying and the development of new materials (Matthews et al., 2003).

Anticancer Research

  • Potential Anticancer Agents : Derivatives of this compound have been synthesized and evaluated for anticancer activity. Some compounds exhibited notable growth inhibition on human cancer cell lines, suggesting potential use in cancer therapy (Rashid et al., 2014).

Chemical Solubility and Interaction Studies

  • Solubility in Ionic Liquids : Studies on the solubility of gases like ethane and ethylene in imidazolium-based ionic liquids, related to this compound, provide insights into solvation mechanisms and the influence of molecular structure on gas solubility (Moura et al., 2013).

DNA Interaction and Cytotoxicity Studies

  • DNA Binding and Cytotoxicity : Benzimidazole-based compounds, similar to this compound, have shown capabilities to bind DNA and exhibit cytotoxicity against cancer cells. This suggests their potential application in cancer research and treatment (Paul et al., 2015).

Properties

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-14-10-6-4-3-5-9(10)13-11(14)7-8-12/h3-6H,2,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZBQYGEPNWECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640503
Record name 2-(1-Ethyl-1H-benzimidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910395-61-8
Record name 2-(1-Ethyl-1H-benzimidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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